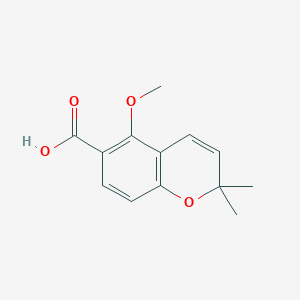
5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid
Descripción general
Descripción
5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid is a chemical compound with the CAS Number: 62499-04-1 . It has a molecular weight of 234.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O4/c1-13(2)7-6-8-10(17-13)5-4-9(12(14)15)11(8)16-3/h4-7H,1-3H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 386.0±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.0±3.0 kJ/mol . The flash point is 147.6±21.4 °C . The index of refraction is 1.553 . The molar refractivity is 62.6±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Chromene Compounds in Natural Products and Biosynthesis
- Natural Product Synthesis : Chromenes, including compounds similar to 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid, are identified in natural products like Peperomia villipetiola. Their biosynthesis suggests orsellinic acid as a common intermediate, and they exhibit antifungal activities (Salazar et al., 2005).
- Chemical Variability in Plants : Studies on Piper aduncum and Piperaceae reveal intraspecific variability in chemical composition, including chromenes and related compounds. This diversity is significant for understanding natural product chemistry and potential applications in pharmacology (Morandim et al., 2009).
Synthesis and Chemical Properties
- Acylation Reactions : Research on acylation reactions of 2,2-dimethyl-2H-chromenes, closely related to the subject compound, contributes to the understanding of their chemical properties and potential synthetic applications (Yamaguchi et al., 1984).
- Photochromic Properties : Studies on chromenes, including derivatives similar to this compound, have explored their photochromic properties. This research is crucial for developing materials with light-responsive characteristics (Maggiani et al., 2000).
Biological and Pharmacological Research
- Antifungal Activity : Chromenes have been identified for their antifungal properties, offering potential applications in combating fungal infections. The study of their mechanisms and efficacy is an ongoing area of pharmacological research (Lago et al., 2007).
- Antioxidative Constituents : Research on Piper elongatum VAHL. identified chromenes with significant antioxidative activity. Such findings contribute to the development of naturalantioxidants in food and pharmaceutical industries (Masuoka et al., 1997).
Applications in Material Science
- Synthesis of Photochromic Materials : The synthesis of chromene compounds, similar to this compound, has been explored for their potential in creating photochromic materials. These materials could have applications in various fields including optoelectronics and smart coatings (Rawat et al., 2006).
Chemical Analysis and Characterization
- Chemical Synthesis and Characterization : The synthesis and detailed chemical analysis of chromenes provide insights into their structural properties, which is essential for their potential applications in chemistry and material science (Henry & Jacobs, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
5-methoxy-2,2-dimethylchromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-6-8-10(17-13)5-4-9(12(14)15)11(8)16-3/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOAPPFQEKMTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80808041 | |
| Record name | 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80808041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-04-1 | |
| Record name | 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80808041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



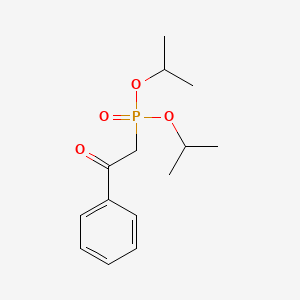
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B3393906.png)
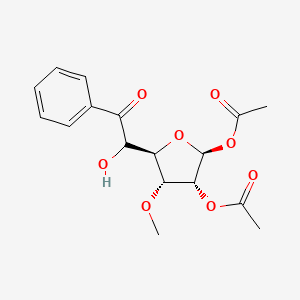

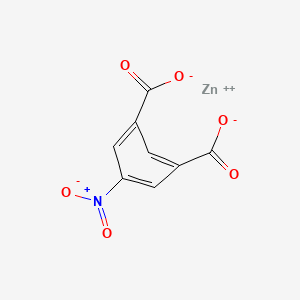
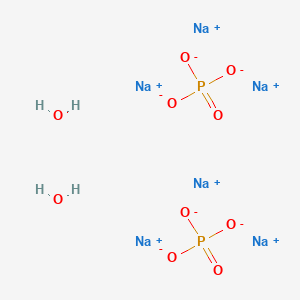


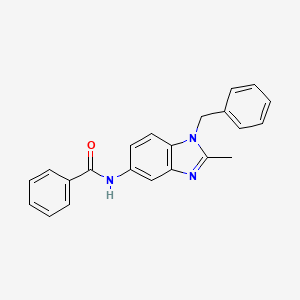
![2-Fluoro-1-[3-[(phenylmethyl)thio]-2-pyridinyl]-1-propanone](/img/structure/B3393958.png)
![Oxo(diphenyl)[3-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B3393961.png)

